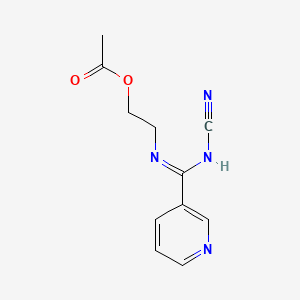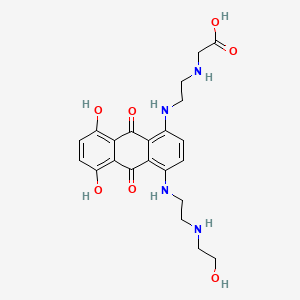
1,4-Dimethoxy-2,3-dinitrobenzene
説明
1,4-Dimethoxy-2,3-dinitrobenzene is a chemical compound with the molecular formula C8H8N2O6 . It is also known by other names such as 1,4-dimethoxy-2,3-dinitro-benzene and NSC52571 . The compound has a molecular weight of 228.16 g/mol .
Synthesis Analysis
The synthesis of 1,4-Dimethoxy-2,3-dinitrobenzene involves the nitration of 1,4-dimethoxybenzene . After column chromatography separation, 1,4-dimethoxy-2,3-dinitrobenzene and its isomer, 1,4-dimethoxy-2,5-dinitrobenzene, are obtained .
Molecular Structure Analysis
The molecular structure of 1,4-Dimethoxy-2,3-dinitrobenzene consists of a benzene ring substituted with two methoxy groups and two nitro groups . The IUPAC name for this compound is 1,4-dimethoxy-2,3-dinitrobenzene .
Physical And Chemical Properties Analysis
1,4-Dimethoxy-2,3-dinitrobenzene has a density of 1.4±0.1 g/cm³, a boiling point of 410.4±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 52.7±0.3 cm³ and a polar surface area of 110 Ų .
科学的研究の応用
Synthesis of Anti-Cancer Agents
1,4-Dimethoxy-2,3-dinitrobenzene is a precursor in the synthesis of bioreductive anti-cancer agents, such as benzimidazole-4,7-diones and ring-fused benzimidazolequinones . These compounds are of interest due to their cytotoxic properties, particularly under hypoxic conditions associated with solid tumors, making them potential candidates for cancer therapy.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of various pharmaceuticals. Its derivatives are explored for their structure-activity relationships in drug design, especially for neurodegenerative diseases like Alzheimer’s . The compound’s ability to undergo nucleophilic aromatic substitution makes it valuable for creating complex molecules with potential therapeutic effects.
Materials Science
The compound’s derivatives are used in materials science, particularly in the development of organic electronic materials . Its chemical structure allows for the creation of novel compounds that can be used in organic solar cells, highlighting its role in the advancement of renewable energy technologies.
Environmental Science
1,4-Dimethoxy-2,3-dinitrobenzene and its derivatives are studied for their environmental persistence and potential hazards. They are part of a broader group of nitroaromatic compounds that pose pollution threats due to their recalcitrance and toxicity . Research into their mitigation and treatment is crucial for environmental protection.
Analytical Chemistry
In analytical chemistry, the compound serves as a standard or reagent for various analytical methods. Its well-defined properties and reactions are useful for method development and calibration, ensuring accuracy and precision in chemical analysis .
Organic Synthesis
This compound is a versatile intermediate in organic synthesis. It is involved in oxidative nucleophilic alkoxylation of nitrobenzenes, which is a key step in creating selectively substituted aromatic compounds for use in pigments, agrochemicals, and other industrial chemicals .
Safety And Hazards
特性
IUPAC Name |
1,4-dimethoxy-2,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFHMPZPXFUVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287803 | |
| Record name | 1,4-dimethoxy-2,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxy-2,3-dinitrobenzene | |
CAS RN |
6945-76-2 | |
| Record name | NSC52571 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dimethoxy-2,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Piperidine,4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentyl-, hydrochloride (1:1)](/img/structure/B1196465.png)








